molecular formula C22H38O B14145754 Benzene, [(1-methylpentadecyl)oxy]- CAS No. 88953-25-7

Benzene, [(1-methylpentadecyl)oxy]-

Cat. No.: B14145754
CAS No.: 88953-25-7
M. Wt: 318.5 g/mol
InChI Key: SGBJHHQAYHZPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, [(1-methylpentadecyl)oxy]-: is an organic compound with the molecular formula C22H38O It is a derivative of benzene, where a long alkyl chain (1-methylpentadecyl) is attached to the benzene ring through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(1-methylpentadecyl)oxy]- typically involves the alkylation of benzene with 1-methylpentadecyl alcohol in the presence of a strong acid catalyst. The reaction can be represented as follows:

C6H6+C16H34OC22H38O+H2O\text{C}_6\text{H}_6 + \text{C}_16\text{H}_34\text{O} \rightarrow \text{C}_22\text{H}_38\text{O} + \text{H}_2\text{O} C6​H6​+C1​6H3​4O→C2​2H3​8O+H2​O

The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzene, [(1-methylpentadecyl)oxy]- can undergo oxidation reactions, typically forming carboxylic acids or ketones depending on the conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Nitrobenzene, sulfonated benzene, or halogenated benzene derivatives.

Scientific Research Applications

Benzene, [(1-methylpentadecyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of long alkyl chains on the reactivity of benzene derivatives.

    Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.

    Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of Benzene, [(1-methylpentadecyl)oxy]- involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The long alkyl chain allows it to embed into lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzene, [(1-methylhexadecyl)oxy]-: Similar structure with a longer alkyl chain.

    Benzene, [(1-methyldodecyl)oxy]-: Similar structure with a shorter alkyl chain.

    Benzene, [(1-methyloctadecyl)oxy]-: Similar structure with an even longer alkyl chain.

Uniqueness

Benzene, [(1-methylpentadecyl)oxy]- is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and reactivity. This balance makes it particularly useful in applications where moderate hydrophobic interactions are desired.

Properties

CAS No.

88953-25-7

Molecular Formula

C22H38O

Molecular Weight

318.5 g/mol

IUPAC Name

hexadecan-2-yloxybenzene

InChI

InChI=1S/C22H38O/c1-3-4-5-6-7-8-9-10-11-12-13-15-18-21(2)23-22-19-16-14-17-20-22/h14,16-17,19-21H,3-13,15,18H2,1-2H3

InChI Key

SGBJHHQAYHZPFU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C)OC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.